6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride
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Overview
Description
6-Bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride is a chemical compound with the molecular formula C7H4BrClN2·HCl. It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle known for its wide range of applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride typically involves the bromination and chlorination of imidazo[1,2-a]pyridine. One common method includes the following steps:
Bromination: Imidazo[1,2-a]pyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and infectious diseases.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride varies depending on its application. In medicinal chemistry, it often acts by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-6-chloroimidazo[1,2-a]pyridine: Lacks the hydrochloride group but shares similar structural features.
6-Bromoimidazo[1,2-a]pyridine: Lacks the chlorine atom at the 8-position.
8-Chloroimidazo[1,2-a]pyridine: Lacks the bromine atom at the 6-position.
Uniqueness
6-Bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. The hydrochloride group also improves its solubility in water, making it more suitable for various applications.
Properties
CAS No. |
2768326-25-4 |
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Molecular Formula |
C7H5BrCl2N2 |
Molecular Weight |
267.93 g/mol |
IUPAC Name |
6-bromo-8-chloroimidazo[1,2-a]pyridine;hydrochloride |
InChI |
InChI=1S/C7H4BrClN2.ClH/c8-5-3-6(9)7-10-1-2-11(7)4-5;/h1-4H;1H |
InChI Key |
GVKCIJFBCQHWRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Cl)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
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